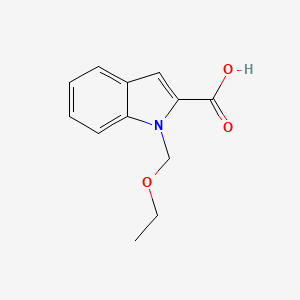
2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)pyrimidin-5-carbonsäure-Hydrochlorid ist eine Verbindung, die einen Pyrimidinring aufweist, der mit einer Azetidin-Einheit und einer Carbonsäuregruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Azetidin-3-yl)pyrimidin-5-carbonsäure-Hydrochlorid beinhaltet typischerweise die Bildung des Azetidinrings, gefolgt von dessen Anbindung an den Pyrimidinkern. Eine gängige Methode ist die Aza-Paternò–Büchi-Reaktion, die die [2 + 2]-Photocycloaddition eines Imins und eines Alkens umfasst . Diese Reaktion ist effizient für die Synthese funktionalisierter Azetidine. Ein anderer Ansatz beinhaltet nukleophile Substitutionsreaktionen mit Stickstoffnukleophilen oder die Reduktion von β-Lactamen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können Hochdurchsatz-Parallel-Synthesetechniken umfassen. Diese Verfahren ermöglichen die schnelle und effiziente Produktion mehrerer Derivate der Verbindung, die dann auf gewünschte Eigenschaften untersucht werden können .
Chemische Reaktionsanalyse
Reaktionstypen
2-(Azetidin-3-yl)pyrimidin-5-carbonsäure-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise ein Keton oder Aldehyd ergeben, während die Reduktion einen Alkohol erzeugen kann .
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)pyrimidin-5-carbonsäure-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(Azetidin-3-yl)pyrimidin-5-carbonsäure-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme oder Rezeptoren sein, die an verschiedenen biologischen Signalwegen beteiligt sind. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-carbonsäure: Diese Verbindung wird als starrer Linker bei der Entwicklung von Technologien zur gezielten Proteindegradation verwendet.
2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)essigsäure: Eine weitere ähnliche Verbindung, die in der chemischen Synthese verwendet wird.
Einzigartigkeit
2-(Azetidin-3-yl)pyrimidin-5-carbonsäure-Hydrochlorid ist aufgrund seiner spezifischen Kombination der Azetidin- und Pyrimidin-Einheiten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C8H10ClN3O2 |
|---|---|
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)pyrimidine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9N3O2.ClH/c12-8(13)6-3-10-7(11-4-6)5-1-9-2-5;/h3-5,9H,1-2H2,(H,12,13);1H |
InChI-Schlüssel |
ISEAZKCYGILVOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC=C(C=N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione](/img/structure/B11885959.png)



![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)
![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)



![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)


